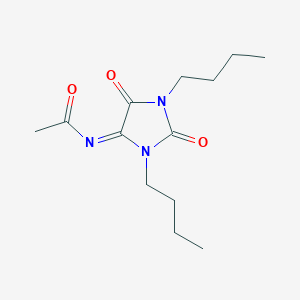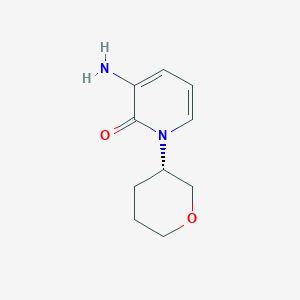
N-(3-Bromo-4-chlorophenyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Bromo-4-chlorophenyl)thietan-3-amine is a chemical compound characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-4-chlorophenyl)thietan-3-amine typically involves the reaction of 3-bromo-4-chloroaniline with a thietane precursor. One common method is the reaction of 3-bromo-4-chloroaniline with 2-chloromethylthiirane in the presence of a base such as potassium hydroxide in an aqueous medium. This reaction leads to the formation of the desired thietane ring through a thiirane-thietane rearrangement .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Bromo-4-chlorophenyl)thietan-3-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Oxidation and Reduction Reactions: The thietane ring can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Rearrangement Reactions: The compound can undergo thiirane-thietane rearrangement under specific conditions.
Common Reagents and Conditions
Bases: Potassium hydroxide is commonly used in substitution and rearrangement reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and other reduced sulfur-containing compounds.
Aplicaciones Científicas De Investigación
N-(3-Bromo-4-chlorophenyl)thietan-3-amine has several applications in scientific research:
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(3-Bromo-4-chlorophenyl)thietan-3-amine involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and proteins, leading to potential biological effects such as inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazole: A compound with similar structural features and potential biological activities.
Thietan-3-amine hydrochloride: Another thietane-containing compound with different substituents.
Uniqueness
N-(3-Bromo-4-chlorophenyl)thietan-3-amine is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents with the thietane ring makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H9BrClNS |
|---|---|
Peso molecular |
278.60 g/mol |
Nombre IUPAC |
N-(3-bromo-4-chlorophenyl)thietan-3-amine |
InChI |
InChI=1S/C9H9BrClNS/c10-8-3-6(1-2-9(8)11)12-7-4-13-5-7/h1-3,7,12H,4-5H2 |
Clave InChI |
WSMYJLPAHBKQGA-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1)NC2=CC(=C(C=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 9-amino-1,1-difluoro-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12945722.png)
![[1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid](/img/structure/B12945729.png)

![5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B12945736.png)
![13-hydroxy-10,16-bis(2-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945743.png)
![5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12945759.png)
![10,16-bis(2-ethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945765.png)



![(S)-4-(tert-Butoxy)-2-((R)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-oxobutanoic acid](/img/structure/B12945805.png)



